![molecular formula C58H39N3 B14240349 4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine CAS No. 482656-13-3](/img/structure/B14240349.png)
4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is notable for its unique structural features, which include multiple aromatic rings and nitrogen atoms, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the synthesis of carbazole derivatives through cyclization reactions of appropriate precursors.
Coupling Reactions: The carbazole derivatives are then subjected to coupling reactions with biphenyl and naphthalene derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
化学反応の分析
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups such as nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine has a wide range of scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and high thermal stability.
Photonics: It is utilized in photonic devices for its ability to emit light upon excitation, making it suitable for use in lasers and other light-emitting applications.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in targeting specific proteins or enzymes.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as proteins or enzymes. The compound’s multiple aromatic rings and nitrogen atoms allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity. In organic electronics, its mechanism involves efficient charge transport and light emission through exciton formation and recombination processes.
類似化合物との比較
Similar compounds to 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine include:
4-(9H-Carbazol-9-yl)aniline: This compound shares the carbazole core but lacks the additional biphenyl and naphthalene groups, making it less complex and with different electronic properties.
4-(9H-Carbazol-9-yl)benzaldehyde:
Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene (TPP-mCP): This compound integrates a tetraphenylpyrazine moiety with a carbazole core, offering enhanced performance in OLEDs compared to traditional carbazole derivatives.
The uniqueness of 4’-(9H-Carbazol-9-yl)-N-[4’-(9H-carbazol-9-yl)[1,1’-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1’-biphenyl]-4-amine lies in its complex structure, which provides a combination of high thermal stability, efficient charge transport, and versatile reactivity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
482656-13-3 |
|---|---|
分子式 |
C58H39N3 |
分子量 |
777.9 g/mol |
IUPAC名 |
N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C58H39N3/c1-2-14-49-44(12-1)13-11-23-54(49)59(45-32-24-40(25-33-45)42-28-36-47(37-29-42)60-55-19-7-3-15-50(55)51-16-4-8-20-56(51)60)46-34-26-41(27-35-46)43-30-38-48(39-31-43)61-57-21-9-5-17-52(57)53-18-6-10-22-58(53)61/h1-39H |
InChIキー |
ZEFLJVPWKGNCRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


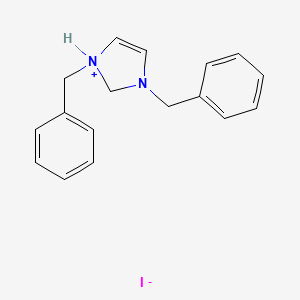
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
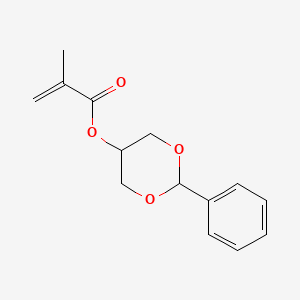
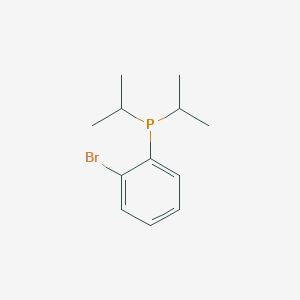
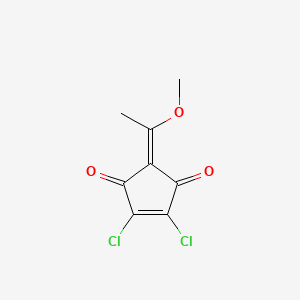
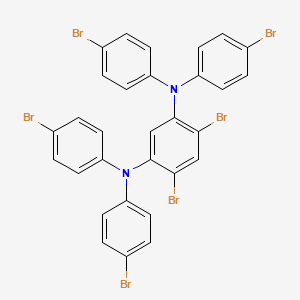
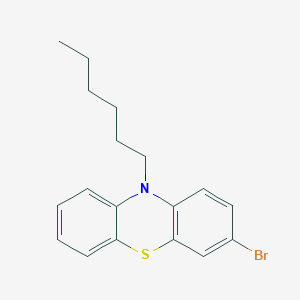
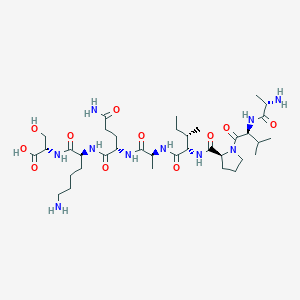
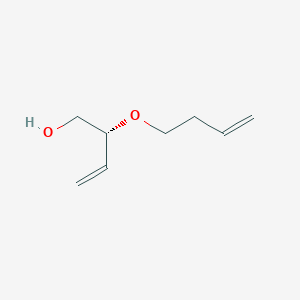

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
